molecular formula C12H18N2O2 B2974087 Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate CAS No. 1543648-22-1

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Cat. No. B2974087
CAS RN: 1543648-22-1
M. Wt: 222.288
InChI Key: NJVCJKBLTKHDAF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate consists of a pyridine ring attached to a propanoate group with a tert-butyl group and an amino group .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate are not available, related compounds have been involved in reactions such as Pd-catalysed alkoxycarbonylation .


Physical And Chemical Properties Analysis

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate is a solid compound . The exact physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis of Biologically Active Compounds

“Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate” serves as a building block in the synthesis of various biologically active derivatives. These derivatives are linked to pharmacophore groups like γ-aminobutyric acid and secondary amines, which are crucial in medicinal chemistry for developing new therapeutic agents .

Antibiotic Development

This compound is an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. It shows strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Inhibitors for SARS-CoV Protease

The compound has been utilized in the synthesis of noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. These inhibitors are vital for developing treatments for coronavirus infections .

Vitamin Precursor Synthesis

It acts as a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids .

Antiproliferative Activities

Researchers have explored the use of “Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate” in compounds exhibiting antiproliferative activities against cancer cell lines, making it significant in cancer research .

Chemical Engineering Applications

In chemical engineering, this compound is used as a linker in PROTAC development for targeted protein degradation. Its rigid structure can impact the 3D orientation of degraders, optimizing drug-like properties for industrial production .

Industrial Production

The compound has been demonstrated as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines, showcasing its utility in industrial-scale chemical processes .

Pharmaceutical Research

In pharmaceutical research, “Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate” is used for the synthesis of various drug candidates, including those with potential anti-fungal effects .

properties

IUPAC Name

tert-butyl 2-amino-3-pyridin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVCJKBLTKHDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

CAS RN

1543648-22-1
Record name tert-butyl 2-amino-3-(pyridin-4-yl)propanoate
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